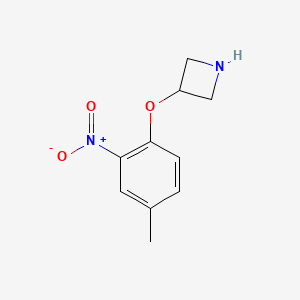
3-(4-Methyl-2-nitrophenoxy)azetidine
Overview
Description
3-(4-Methyl-2-nitrophenoxy)azetidine is a chemical compound with the molecular formula C10H12N2O3 . It is a type of azetidine, a class of organic compounds that contain a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-2-nitrophenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom . The phenyl ring is substituted with a methyl group and a nitro group .Scientific Research Applications
Synthesis of 3,3-Diarylazetidines : Azetidines are significant in drug discovery due to their unique chemical space. The synthesis of 3,3-diarylazetidines from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts reaction has been reported. These azetidines can be further modified into drug-like compounds (C. Denis et al., 2018).
Spectroscopic Properties of Long-Chain Azetidine Fatty Esters : The synthesis and spectral analysis (including NMR and infrared spectroscopy) of long-chain aza, aziridine, and azetidine fatty esters have been studied, providing insight into the structural characteristics of these compounds (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).
Antiproliferative Activity on Cancer Cell Lines : Research into 3-chloro-azetidin-2-one derivatives shows interesting antiproliferative activity on human breast cancer cell lines, indicating potential applications in cancer treatment (A. Chimento et al., 2013).
Biodegradation of Environmental Contaminants : A study on the biodegradation and chemotaxis of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the environmental applications of these compounds in degrading toxic substances (B. Bhushan et al., 2000).
Synthesis of Chiral Bicyclic Azetidine Derivatives : Research on the synthesis of chiral bicyclic azetidine derivatives and their structural analysis using X-ray crystallography contributes to our understanding of the stereochemistry of these compounds (A. Barrett et al., 2002).
Synthesis of Schiff’s Bases and Azetidinones : A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone reveals their potential as antidepressant and nootropic agents (Asha B. Thomas et al., 2016).
Future Directions
Azetidines and their derivatives have been the subject of numerous studies due to their presence in various natural and synthetic compounds that possess a broad spectrum of biological properties . Future research may focus on the development of new synthetic methods and the exploration of their biological activities .
properties
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-10(9(4-7)12(13)14)15-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYPEAPXRXPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
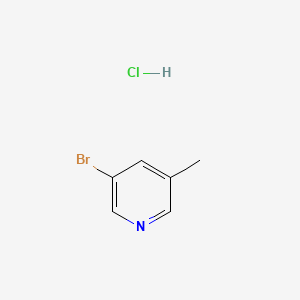

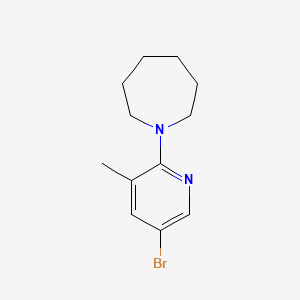

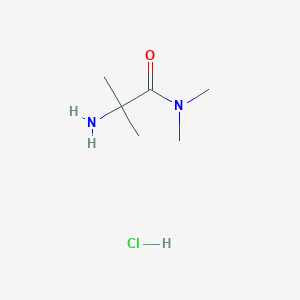






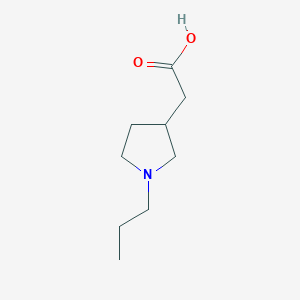
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)